molecular formula C12H25BO2 B1589071 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 86308-26-1

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1589071
CAS RN: 86308-26-1
M. Wt: 212.14 g/mol
InChI Key: LDPMCSWZEGKWLC-UHFFFAOYSA-N
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Description

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H25BO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several precursors including 1-hexene, pinacolborane, 1-bromohexane, bis(pinacolato), chlorohexane, 1-iodohexane, pinacol, hexyl(dimethoxy), 1-bromopentane, and benzenesulfonic . The synthetic route involves reactions such as borylation, hydroboration, and coupling .


Molecular Structure Analysis

The molecular structure of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of 12 carbon atoms, 25 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 1.167, a boiling point of 238.068ºC at 760 mmHg, a flash point of 84ºC, and a molecular weight of 212.13700 . The compound has a high GI absorption and is BBB permeant .

Scientific Research Applications

  • Polymer Synthesis : Yokozawa et al. (2011) explored the Suzuki-Miyaura coupling polymerization of a monomer similar to 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of poly(3-hexylthiophene) with a narrow molecular weight distribution and high regioregularity. This showcases the utility of such compounds in precision polymer synthesis (Yokozawa et al., 2011).

  • Crystal Structure Analysis : Seeger and Heller (1985) investigated the crystal structure of a compound derived from 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its use in structural chemistry and material science (Seeger & Heller, 1985).

  • Reduction of Ketones : Query et al. (2011) utilized pinacolborane, a related compound, for the reduction of ketones. This demonstrates the potential application of 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis and catalysis (Query et al., 2011).

  • Synthesis of Dihydrojasmone : Bai Jun (1990) described the synthesis of dihydrojasmone using a compound similar to 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, showcasing its role in the production of fragrances and flavors (Bai Jun, 1990).

  • Surface Chemistry Studies : Miller et al. (2012) studied the surface chemistry of isopropoxy tetramethyl dioxaborolane on Cu(111) surfaces, providing insights into the surface interactions and potential applications in materials science (Miller et al., 2012).

Safety And Hazards

The safety information for 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane includes hazard codes H302, H312, and H332 . The compound should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BO2/c1-6-7-8-9-10-13-14-11(2,3)12(4,5)15-13/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPMCSWZEGKWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448433
Record name Hexylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

86308-26-1
Record name Hexylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
R Newar, W Begum, N Akhtar, N Antil… - European Journal of …, 2022 - Wiley Online Library
We report a metal‐organic framework (MOF) supported monoligated phosphine‐cobalt complex, which is an active heterogeneous catalyst for aromatic C−H borylation and alkene …
A Caballero, S Sabo-Etienne - Organometallics, 2007 - ACS Publications
The bis(dihydrogen)ruthenium complex RuH 2 (H 2 ) 2 (PCy 3 ) 2 (1) catalyzes efficiently the borylation of linear and cyclic alkenes with pinacolborane. Similar results are obtained by …
Number of citations: 109 pubs.acs.org
MM Shungube - 2016 - ukzn-dspace.ukzn.ac.za
Hydroboration is one of the key routes to afford organoborane esters which are versatile intermediate in organic synthesis. Investigations of different hydroborating reagents and …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
M Eck - 2018 - opus.bibliothek.uni-wuerzburg.de
The purpose of the present work was, in the first part, to investigate the potential of iron-based metal complexes in catalytic borylation reactions with alkyl halides as substrates and …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de
G Coates - 2020 - spiral.imperial.ac.uk
Fluorinated compounds have greatly increased our quality of life. They have found application in nearly every industry. Among their many uses they find applications as aerosols, in …
Number of citations: 3 spiral.imperial.ac.uk
M Alshammari - 2012 - orca.cardiff.ac.uk
Chapter One: Chapter one describes a historical overview and the practical consideration of lithiation reactions and highlight of some of the factors that could influence the site of …
Number of citations: 1 orca.cardiff.ac.uk

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